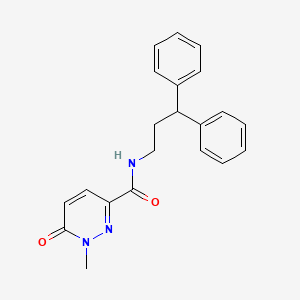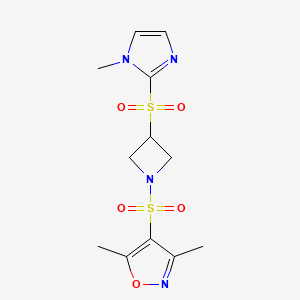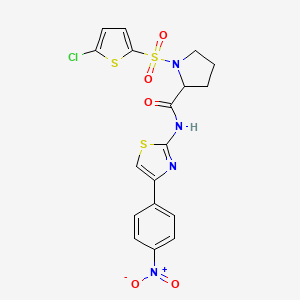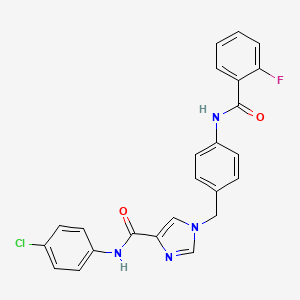
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, also known as MPAA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. MPAA is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Applications De Recherche Scientifique
Coordination Chemistry and Antioxidant Activity
Novel Coordination Complexes
Pyrazole-acetamide derivatives have been utilized in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by various spectroscopic techniques, exhibit significant antioxidant activity. The study highlights the influence of hydrogen bonding on the self-assembly process of these complexes, which could have implications for designing new materials with specific properties (Chkirate et al., 2019).
Pharmacological Evaluation
Computational and Pharmacological Potential
A study explored the computational and pharmacological potential of novel derivatives, including pyrazole and oxadiazole compounds, for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These compounds were evaluated for binding and inhibitory effects across various assays, offering a foundation for developing new therapeutic agents (Faheem, 2018).
Synthetic Chemistry and Biological Activities
Anticancer and Antiviral Activities
Research into pyrazoline-substituted thiazolidinones has demonstrated selective inhibition of leukemia cell lines and activity against the Tacaribe TRVL 11 573 virus strain. This showcases the potential of such compounds in developing new anticancer and antiviral therapies (Havrylyuk et al., 2013).
Anti-Microbial Activities
Novel thiazole derivatives, incorporating a pyrazole moiety, have been synthesized and shown significant anti-bacterial and anti-fungal activities. This highlights the role of chemical synthesis in discovering new antimicrobial agents (Saravanan et al., 2010).
Cytotoxic Activity
The design and synthesis of certain pyrazol1-yl acetamide derivatives have been undertaken with the aim of discovering new anticancer agents. These efforts resulted in the identification of compounds with appreciable cancer cell growth inhibition across various cancer cell lines, underlining the importance of structural modification in drug discovery (Al-Sanea et al., 2020).
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-7-10-19(11-15)14-5-3-13(4-6-14)18-16(21)12-20-9-2-8-17-20/h2-6,8-9,15H,7,10-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMDPLJXJLUNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2728456.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)
![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728464.png)

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)
